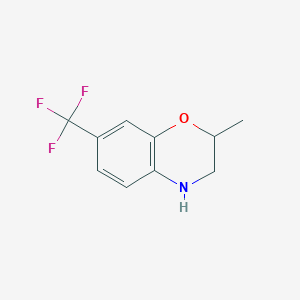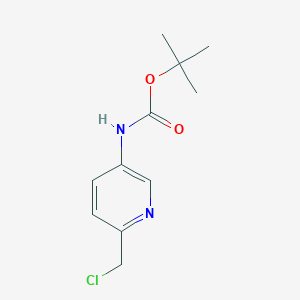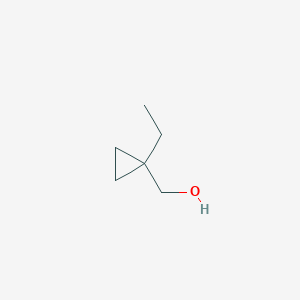
(1-Ethylcyclopropyl)methanol
Overview
Description
(1-Ethylcyclopropyl)methanol is an organic compound with the molecular formula C6H12O It is a cyclopropane derivative where an ethyl group is attached to the cyclopropane ring, and a methanol group is attached to the carbon adjacent to the ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Ethylcyclopropyl)methanol can be synthesized through several methods. One common route involves the reduction of (1-ethylcyclopropyl)carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ether at low temperatures to ensure the selective reduction of the carboxylic acid to the corresponding alcohol.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of (1-ethylcyclopropyl)carboxylic acid. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: (1-Ethylcyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form (1-ethylcyclopropyl)aldehyde or (1-ethylcyclopropyl)carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to (1-ethylcyclopropyl)methane using strong reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (1-ethylcyclopropyl)methyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products:
Oxidation: (1-Ethylcyclopropyl)aldehyde, (1-ethylcyclopropyl)carboxylic acid.
Reduction: (1-Ethylcyclopropyl)methane.
Substitution: (1-Ethylcyclopropyl)methyl chloride.
Scientific Research Applications
(1-Ethylcyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: There is interest in exploring its potential as a pharmaceutical intermediate. Its derivatives may possess therapeutic properties.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1-Ethylcyclopropyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity. The ethyl group can participate in hydrophobic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Cyclopropylmethanol: Similar structure but lacks the ethyl group.
(1-Methylcyclopropyl)methanol: Similar structure but has a methyl group instead of an ethyl group.
(1-Propylcyclopropyl)methanol: Similar structure but has a propyl group instead of an ethyl group.
Uniqueness: (1-Ethylcyclopropyl)methanol is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(1-ethylcyclopropyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-6(5-7)3-4-6/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTBYHRPIPXDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



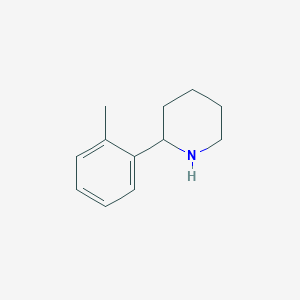

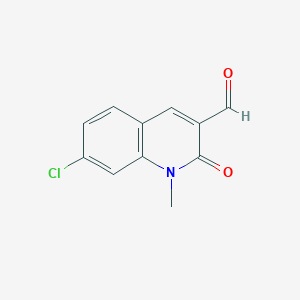
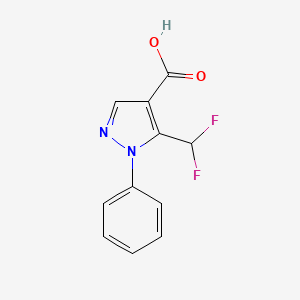

![N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B3376369.png)
![Ethyl 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate](/img/structure/B3376376.png)
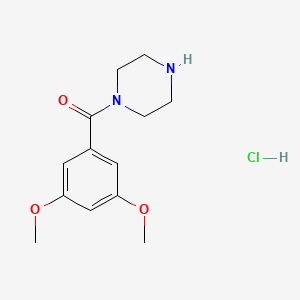

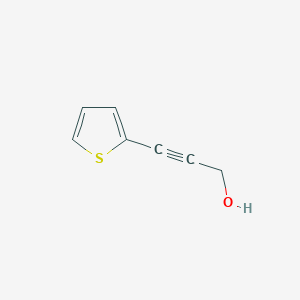
![2-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3376411.png)
